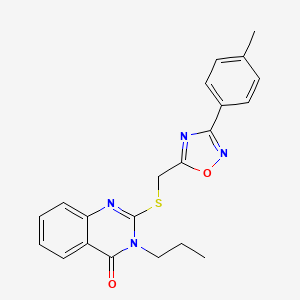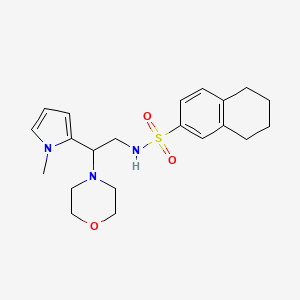
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a 1-methyl-1H-pyrrol-2-yl group . This group is part of a larger class of compounds known as pyrroles, which are heterocyclic aromatic organic compounds. Pyrroles are important in the field of organic chemistry as they are involved in the synthesis of many natural products and pharmaceuticals .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on sulfonamide-based compounds, including those similar to the specified chemical, has focused on their synthesis and the exploration of their structural properties. These compounds have been studied for their potential in various biological activities due to their structural diversity and functional adaptability. For instance, sulfonamides have been synthesized with varying substituents, demonstrating a wide range of biological activities and offering a platform for developing novel chemical entities with potential application in treating various diseases (Ghomashi, Aghaei, & Massah, 2022). Additionally, the structural analysis of sulfonamide compounds has provided insights into the interactions between these molecules and biological targets, contributing to the development of new therapeutic agents.
Supramolecular Chemistry
The compound's structural motif, particularly the sulfonamide group, has been explored in the context of supramolecular chemistry. This field involves studying the interactions between molecules to create complex structures with unique properties. Research in this area has led to the development of novel materials and catalysts that could have wide-ranging applications in industry and technology. For example, studies on the supramolecular chemistry of potent diphosphonic tectons, which share structural similarities with the specified sulfonamide, have demonstrated the ability to generate diverse structures with potential applications in material science (Białek, Zaręba, Janczak, & Zoń, 2013).
Antimicrobial and Antifungal Applications
Further research into sulfonamide derivatives has explored their antimicrobial and antifungal properties. New synthetic routes have been developed for tetrahydronaphthalene-sulfonamide derivatives, demonstrating potent antimicrobial activities against various bacterial and fungal strains. These studies highlight the potential of sulfonamide compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Mohamed, Haiba, Mohamed, Awad, & Ahmed, 2021).
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-23-10-4-7-20(23)21(24-11-13-27-14-12-24)16-22-28(25,26)19-9-8-17-5-2-3-6-18(17)15-19/h4,7-10,15,21-22H,2-3,5-6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKWRTWRKDCSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
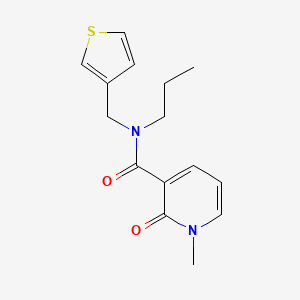

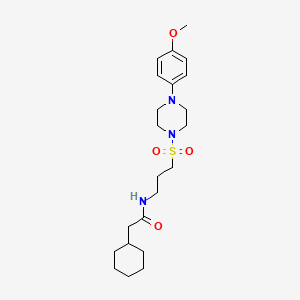
![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2757886.png)

![2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2757890.png)
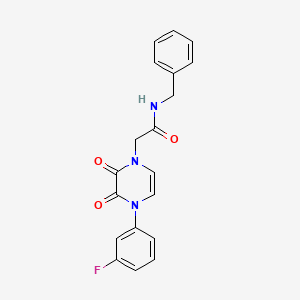
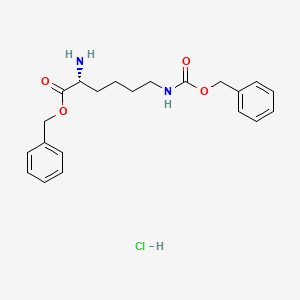
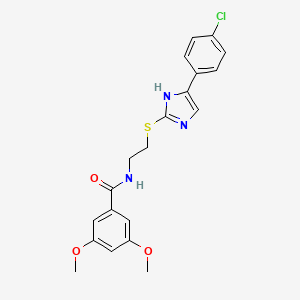
![(2E)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-phenylprop-2-enamide](/img/structure/B2757896.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2757899.png)
![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)
